(3,3-Diethyl-1-triazenyl)pyridine

Chemical Carcinogenesis Neuro-oncology Triazene SAR

(3,3-Diethyl-1-triazenyl)pyridine (synonym: 1-(3-pyridyl)-3,3-diethyltriazene, PyDET) is a member of the 1-aryl-3,3-dialkyltriazene class, a family of DNA-alkylating agents structurally related to the clinical antitumor drug dacarbazine. With molecular formula C₉H₁₄N₄ and molecular weight 178.23 g/mol, the compound features a pyridine ring linked to a diethyltriazene moiety, which confers distinct electronic and steric properties relative to its phenyl and dimethyl analogs.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
CAS No. 52731-41-6
Cat. No. B12663944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Diethyl-1-triazenyl)pyridine
CAS52731-41-6
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCN(CC)N=NC1=CC=CC=N1
InChIInChI=1S/C9H14N4/c1-3-13(4-2)12-11-9-7-5-6-8-10-9/h5-8H,3-4H2,1-2H3/b12-11+
InChIKeyBEJOZACAWSQKJB-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,3-Diethyl-1-triazenyl)pyridine (CAS 52731-41-6): A 1-Aryl-3,3-dialkyltriazene with Documented Carcinogenic and Mutagenic Potency for Oncology and Genetic Toxicology Research


(3,3-Diethyl-1-triazenyl)pyridine (synonym: 1-(3-pyridyl)-3,3-diethyltriazene, PyDET) is a member of the 1-aryl-3,3-dialkyltriazene class, a family of DNA-alkylating agents structurally related to the clinical antitumor drug dacarbazine [1]. With molecular formula C₉H₁₄N₄ and molecular weight 178.23 g/mol, the compound features a pyridine ring linked to a diethyltriazene moiety, which confers distinct electronic and steric properties relative to its phenyl and dimethyl analogs . It has been investigated since the 1970s as a model carcinogen, a biochemical probe for organ-specific tumor induction, and a comparator in structure-activity relationship (SAR) studies of triazene-mediated DNA damage [2].

Why 1-Aryl-3,3-dialkyltriazenes Are Not Interchangeable: Evidence for Substituent-Dependent Carcinogenic Potency, Organotropism, and Mutagenic Activation in (3,3-Diethyl-1-triazenyl)pyridine


Within the 1-aryl-3,3-dialkyltriazene family, seemingly minor structural modifications—aryl group identity (phenyl vs. pyridyl) and N-alkyl chain length (dimethyl vs. diethyl)—produce profound, quantifiable differences in carcinogenic potency, target organ specificity, and metabolic activation requirements [1]. Published head-to-head studies demonstrate that replacing phenyl with 3-pyridyl significantly elevates carcinogenic activity, while the diethyl substitution on the triazene nitrogen yields a neurotropic tumor profile not recapitulated by the dimethyl analog [2]. Consequently, procuring a generic triazene without verifying these substituent-specific properties risks invalidating experimental models that depend on a defined carcinogenic potency, organotropism, or mutagenic activation profile [3].

(3,3-Diethyl-1-triazenyl)pyridine: Head-to-Head Quantitative Differentiation from Phenyl, Dimethyl, and Clinical Triazene Comparators


Neurotropic Carcinogenic Potency: Pyridyl-Diethyltriazene vs. Phenyl-Diethyltriazene in BD IX Rat Prenatal Model

In a four-arm comparative prenatal carcinogenicity study, 1-(pyridyl-3)-3,3-diethyltriazene (the target compound) was the ONLY triazene among the four tested (phenyl-dimethyl, phenyl-diethyl, pyridyl-dimethyl, pyridyl-diethyl) that produced pronounced neurotropic carcinogenic activity when administered on gestation day 15; the other three triazenes were negative or only weakly active [1]. When administered postnatally, all four compounds were carcinogenic, but the neurotropic activity remained especially pronounced for the pyridyl-diethyl derivative [1]. In a separate direct comparison, the pyridyl-diethyltriazene exhibited higher carcinogenic activity than the corresponding phenyl-diethyltriazene following a single subcutaneous dose of 50 mg in BD-rats, with predominantly neurogenic tumors observed [2].

Chemical Carcinogenesis Neuro-oncology Triazene SAR

Cardiac Tumor Induction: Organ-Specific Carcinogenicity of 1-Pyridyl-3,3-diethyltriazene Upon Chronic Oral Dosing in BD-Rats

Chronic oral administration of 1-pyridyl-3,3-diethyltriazene to BD-rats at daily doses of 2 or 4 mg/kg produced malignant heart tumors in a high percentage of animals (16 out of 44 rats, approximately 36%), with a median induction time of approximately 500 days [1]. Histopathological examination confirmed the neurogenic origin of these cardiac tumors [1]. This organ-specific carcinogenic profile toward the heart is a distinctive feature of the pyridyl-diethyl substitution pattern; in contrast, the phenyl-triazene analogs and dimethyl-pyridyl analogs predominantly induce tumors in the nervous system, kidney, or other organs depending on the dosing regimen [2]. The heart tumor model established with this compound has been cited as a reference system for studying cardiac tumorigenesis .

Cardio-oncology Chemical Carcinogenesis Triazene Organotropism

Mutagenicity After Metabolic Activation: PyDET vs. PDMT vs. PDET in V79 Chinese Hamster Cells

In a systematic comparison of three aryldialkyltriazenes—1-phenyl-3,3-dimethyltriazene (PDMT), 1-phenyl-3,3-diethyltriazene (PDET), and 1-(pyridyl-3)-3,3-diethyltriazene (PyDET)—tested in cultured V79 Chinese hamster cells, all three compounds induced chromosomal aberrations in a dose-dependent manner upon direct 24-hour treatment [1]. However, a critical differentiation emerged under metabolic activation: both PDMT and PyDET became highly mutagenic (inducing 8-azaguanine-resistant mutations), and their mutagenicity, when compared with their cytotoxicity, was significantly higher in the metabolic activation system than in direct treatment [1]. PDET was not reported to show this enhanced mutagenic response under the same conditions [1]. This indicates that the pyridyl-diethyl combination (PyDET) shares with PDMT a requirement for metabolic activation to unmask its full mutagenic potential, distinguishing it from the phenyl-diethyl analog [1].

Genetic Toxicology Mutagenesis Triazene Activation

Cytotoxic Potency of Pyridine Triazene Class vs. Dacarbazine in Isolated Rat Hepatocytes: Class-Level Inference for the Diethyl Analog

Although direct hepatocyte cytotoxicity data for the diethyl analog (PyDET) are not available, the closely related dimethyl analog—3-(3,3-dimethyl-1-triazenyl)pyridine (Compound III)—has been directly compared with dacarbazine (DTIC) in isolated rat hepatocytes using the Accelerated Cytotoxicity Mechanism Screening (ACMS) technique [1]. The pyridine analog exhibited an EC50 of 33 μM, demonstrating approximately 1.7-fold greater potency than dacarbazine (EC50 = 56 μM) in the same assay system [1]. Both compounds induced reactive oxygen species (ROS) formation, lysosomal membrane damage, and mitochondrial membrane potential collapse through a shared oxidative stress mechanism [2]. Given that the diethyl substitution on the triazene nitrogen generally enhances lipophilicity (LogP ~2.38 for PyDET vs. ~1.4 estimated for the dimethyl analog) and alters pharmacokinetic disposition relative to the dimethyl analog , the diethyl compound is expected to exhibit distinct potency and tissue distribution compared to both the dimethyl analog and dacarbazine—a hypothesis testable in procurement-driven comparative studies.

Cancer Chemotherapy Triazene Prodrugs Hepatocyte Cytotoxicity

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Acceptor Profile of the Diethyl-Pyridyl Scaffold vs. Phenyl-Triazene Analogs

The pyridyl-diethyltriazene scaffold possesses a distinct physicochemical signature that differentiates it from phenyl-triazene analogs. The compound has a predicted ACD/LogP of 2.38, a polar surface area of 41 Ų, and 4 hydrogen-bond acceptors (the pyridine nitrogen plus three triazene nitrogens) with zero hydrogen-bond donors . In contrast, 1-phenyl-3,3-diethyltriazene (PDET) lacks the pyridine nitrogen hydrogen-bond acceptor, while 1-(pyridyl-3)-3,3-dimethyltriazene has lower lipophilicity due to the shorter N-alkyl chains. These differences in LogP, hydrogen-bonding capacity, and polar surface area directly affect membrane permeability, metabolic activation by cytochrome P450 enzymes, and DNA-intercalation geometry [1]. The diethyl substitution further influences the hydrolytic half-life of the triazene group under physiological conditions, a parameter that has been correlated with cytotoxic activity in structurally related triazenes [2].

Physicochemical Profiling LogP Triazene Drug Design

Validated Research and Industrial Application Scenarios for (3,3-Diethyl-1-triazenyl)pyridine Based on Quantitative Comparative Evidence


Chemical Induction of Neurogenic and Cardiac Tumors in Rodent Models for Cancer Biology Research

Investigators requiring a chemically defined carcinogen with documented organ-specific tumor induction can employ (3,3-diethyl-1-triazenyl)pyridine for the reproducible generation of neurogenic tumors (via prenatal or postnatal single-dose administration) [1] and primary malignant heart tumors (via chronic oral dosing at 2–4 mg/kg/day) [2]. Unlike the phenyl-diethyl analog, which shows lower carcinogenic activity, or the dimethyl-pyridyl analog, which lacks the pronounced neurotropic selectivity, this compound provides a unique model for studying the molecular pathogenesis of neural-crest-derived and cardiac neoplasms [1].

Positive Control in Genetic Toxicology Assays Requiring Metabolic Activation-Dependent Mutagenicity

For genetic toxicology laboratories conducting Ames tests, chromosomal aberration assays, or mammalian cell mutation assays (e.g., V79/HPRT systems), PyDET serves as a validated positive control that exhibits high mutagenicity specifically under metabolic activation conditions [3]. This property distinguishes it from directly acting mutagens and from PDET, which does not show the same metabolic activation-dependent enhancement, making it useful for validating S9 mix activity and for benchmarking the sensitivity of newly developed genotoxicity screening platforms [3].

Structure-Activity Relationship (SAR) Probe for Triazene-Based Anticancer Prodrug Design

Medicinal chemistry programs focused on optimizing triazene DNA-alkylating agents can use the pyridyl-diethyl scaffold as a reference point for understanding how aryl group identity (pyridyl vs. imidazole vs. phenyl) and N-alkyl chain length (diethyl vs. dimethyl) modulate cytotoxic potency, metabolic activation efficiency, and target organ distribution [4]. The class-level evidence that replacing the imidazole ring of dacarbazine with pyridine increases hepatocyte cytotoxicity approximately 1.7-fold (EC50 33 μM vs. 56 μM) provides a quantitative benchmark against which novel triazene analogs can be compared [4].

Reference Compound for Physicochemical and Hydrolytic Stability Profiling of Triazene Derivatives

For analytical chemistry and pre-formulation teams, (3,3-diethyl-1-triazenyl)pyridine offers a well-characterized physicochemical profile (LogP 2.38, PSA 41 Ų, 4 H-bond acceptors) that can serve as a calibration standard for HPLC logP determination, stability studies under physiological pH conditions, and computational QSAR model training [5]. Its documented correlation between hydrolytic half-life and cytotoxic activity, established for structurally related 3-pyridyltriazenes, enables its use as a stability probe during formulation development of triazene-containing drug candidates [5].

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